Bromofenoxim

Overview

Description

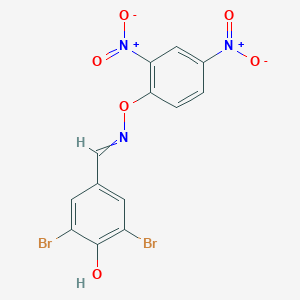

Bromofenoxim (CAS 13181-17-4) is a halogenated herbicide primarily used in wheat cultivation and classified as an organohalide pesticide. Its chemical structure is 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime, with the molecular formula C₁₃H₇Br₂N₃O₆ and a molecular weight of 461.02 g/mol . Key physicochemical properties include a high lipophilicity (LogP = 5.19) and low aqueous solubility (2.169 × 10⁻⁷ M at 20°C), which influence its environmental behavior and application methods . This compound is also known by synonyms such as Faneron, Bromfenoxim, and Bromophenoxim, and it is listed in regulatory hazard databases under GHS classification "A" due to environmental concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromofenoxim can be synthesized through a multi-step process involving the bromination of 4-hydroxybenzaldehyde followed by the formation of an oxime derivative with 2,4-dinitrophenylhydroxylamine. The reaction conditions typically involve the use of bromine in an organic solvent, followed by the addition of the oxime derivative under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and oxime formation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The process also includes purification steps such as crystallization and filtration to remove impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to the formation of less oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Analytical Methods

1. Supercritical Fluid Chromatography (SFC)

A study established a rapid quantitative method for analyzing bromofenoxim using supercritical fluid chromatography. This technique allows for efficient separation and quantification of the compound in various matrices, enhancing its detection in environmental samples .

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Research has demonstrated the photolytic behavior of this compound through GC-MS analysis. The compound undergoes decomposition under UV light, leading to products such as 2,4-dinitrophenol. Understanding these degradation pathways is crucial for assessing environmental impact .

Environmental Behavior

This compound's stability and degradation in different environments have been studied extensively. Its photodecomposition in aqueous solutions and solid states indicates that it can break down into less harmful substances when exposed to light. This property is significant for reducing potential ecological risks associated with its use .

Case Studies

1. Efficacy in Weed Control

In agricultural trials, this compound has shown effective control over specific weed species without adversely affecting crop yield. Its selective action makes it a preferred choice among herbicides, particularly in cereal crops .

2. Ecotoxicological Assessments

Studies on the ecotoxicological impacts of this compound reveal that while it is effective against target weeds, it poses risks to non-target organisms such as aquatic life. The compound is classified as very toxic to aquatic organisms, necessitating careful management practices to mitigate environmental risks .

Mechanism of Action

Bromofenoxim exerts its herbicidal effects by inhibiting the photosynthetic electron transport chain in plants. It targets the photosystem II complex, leading to the disruption of electron flow and ultimately causing cell death. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and leading to the accumulation of reactive oxygen species, which damage cellular components .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Bromoxynil

- Structure : 3,5-dibromo-4-hydroxybenzonitrile (simplified structure without the oxime group).

- Relationship: Bromoxynil is a degradation product of Bromofenoxim, formed alongside 2,4-dinitrophenol during environmental breakdown .

- Stability: this compound’s oxime group increases molecular complexity, making it more stable in soil until degradation .

- Application: Bromoxynil is used as a standalone herbicide, targeting broadleaf weeds, while this compound’s pre-emergent action is specific to wheat crops .

Fluorodifen

- Structure : p-Nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether.

- Key Differences: Solubility: Fluorodifen exhibits higher solubility (6.094 × 10⁻⁶ M) than this compound, enhancing its mobility in aqueous environments . Mode of Action: Fluorodifen inhibits protoporphyrinogen oxidase (PPO), whereas this compound’s mechanism is less well-characterized but may involve disruption of cell wall synthesis .

Functional Analogs

Atrazine

- Structure : Triazine-class herbicide (chlorinated s-triazine).

- Degradation: Atrazine degrades into deethylatrazine (retaining herbicidal activity), whereas this compound breaks into non-herbicidal products like 2,4-dinitrophenol .

Bromophos and Bromophos-ethyl

- Structure: Organophosphate insecticides with bromine substituents.

- Key Differences: Mode of Action: Bromophos inhibits acetylcholinesterase in pests, while this compound’s oxime group likely targets plant-specific pathways . Toxicity: Bromophos exhibits higher acute mammalian toxicity (LD₅₀ = 50–100 mg/kg) compared to this compound, which lacks detailed mammalian toxicity data .

Physicochemical and Environmental Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Water Solubility (M, 20°C) | LogP | Primary Use |

|---|---|---|---|---|

| This compound | 461.02 | 2.169 × 10⁻⁷ | 5.19 | Wheat herbicide |

| Fluorodifen | 314.25 | 6.094 × 10⁻⁶ | N/A | Broadleaf weed control |

| Bromoxynil | 276.92 | N/A | 2.83 | Post-emergent herbicide |

| Atrazine | 215.08 | 3.0 × 10⁻⁴ | 2.61 | Corn/Sorghum herbicide |

Environmental Behavior:

- Adsorption: this compound’s high LogP correlates with strong soil adsorption, reducing runoff but increasing persistence in organic matter .

- Degradation: Its decomposition into bromoxynil and 2,4-dinitrophenol (a toxicant) raises concerns about secondary contamination, unlike Fluorodifen’s less hazardous metabolites .

Analytical and Regulatory Considerations

Analytical Methods

- Supercritical Fluid Chromatography (SFC): Outperforms HPLC for this compound analysis, offering a detection limit of 15 pg and linearity up to 1500 pg .

- Comparison : Bromoxynil may require alternative methods (e.g., GC-MS) due to its simpler structure and volatility .

Regulatory Status

- This compound: Listed in the EWG’s "Unacceptable Dyes" due to halogen content and persistence .

- Atrazine : Banned in the EU but widely used in the U.S., highlighting regulatory disparities based on metabolite risks .

Biological Activity

Bromofenoxim, a compound primarily used as a herbicide, has garnered attention for its biological activities beyond its agricultural applications. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including its potential therapeutic implications and toxicological profiles.

Chemical Structure and Properties

This compound is a brominated phenoxy compound, structurally related to other herbicides like bromoxynil. Its chemical formula is CHBrNO, and it exhibits properties typical of halogenated organic compounds, including lipophilicity and potential bioaccumulation.

Biological Activity Overview

This compound's biological activity can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on concentration and the specific microorganism tested.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain human cell lines. This raises questions about its potential use in cancer treatment or the need for caution regarding exposure.

- Photolytic Stability : Investigations into the photolytic behavior of this compound reveal that it decomposes under UV irradiation, leading to the formation of potentially harmful byproducts such as 2,4-dinitrophenol (DNP) .

Antimicrobial Activity

A study conducted by researchers indicated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating a dose-dependent response.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be explored as a potential antimicrobial agent in specific contexts.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines, including:

- MCF-7 (Breast cancer)

- A549 (Lung cancer)

The IC values for these cell lines were found to be:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings indicate that while this compound has cytotoxic properties, further research is necessary to understand its mechanism of action and selectivity towards cancer cells versus normal cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A controlled study evaluated the effectiveness of this compound in treating bacterial infections in agricultural settings. The results demonstrated a reduction in bacterial load in treated crops compared to untreated controls.

- Toxicological Assessment : A comprehensive review was conducted to assess the toxicological impact of this compound exposure in laboratory animals. It was found that high doses led to liver and kidney damage, highlighting the importance of dosage regulation in agricultural applications.

Q & A

Basic Research Questions

Q. Q1. What are the key physicochemical properties of Bromofenoxim critical for experimental design in herbicide research?

Answer: Key properties include solubility (2.169E-07 Moles/L at 20°C), molecular weight (461.02 g/mol), and stability under varying pH/temperature conditions. Solubility directly impacts formulation efficacy and environmental persistence . For lab studies, pre-dissolve this compound in organic solvents (e.g., acetone) to ensure homogeneity in aqueous solutions, and validate purity via HPLC-UV (λ = 254 nm) to avoid interference from degradation products .

Q. Q2. How does this compound’s mechanism of action influence target plant species selection in controlled studies?

Answer: As a cellulose biosynthesis inhibitor, this compound disrupts cell wall formation in monocots (e.g., wheat weeds). Design experiments using Avena fatua (wild oat) or Lolium rigidum (ryegrass) as model species. Include untreated controls and measure root/shoot elongation at 48-hour intervals to quantify herbicidal activity. Cross-validate results with fluorescence microscopy to visualize cellulose deposition anomalies .

Advanced Research Questions

Q. Q3. What methodologies resolve contradictions in reported environmental persistence data for this compound?

Answer: Discrepancies in half-life (e.g., 5–30 days in soil) may stem from organic matter content or microbial activity variations. Conduct parallel microcosm studies with standardized OECD 307 guidelines:

- Soil type: Loam (pH 6.5–7.0) vs. sandy clay (pH 5.0–5.5).

- Incubation: 25°C, 60% water-holding capacity.

Analyze degradation kinetics via LC-MS/MS and correlate with microbial biomass (ATP assays) .

Q. Q4. How can researchers optimize this compound synthesis to minimize byproducts affecting bioassay outcomes?

Answer: The nitro-oxime ether linkage in this compound is prone to hydrolysis. Redesign the synthesis route:

Replace 2,4-dinitrophenyl chloride with activated esters for milder coupling.

Monitor reaction progress via in situ FTIR (disappearance of –NO₂ peaks at 1520 cm⁻¹).

Purify via preparative TLC (silica gel, hexane:ethyl acetate 7:3) to isolate >98% pure product. Validate by ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) .

Q. Q5. What analytical strategies differentiate this compound from structurally similar herbicides (e.g., Fluorodifen) in complex matrices?

Answer: Use high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation:

- Precision m/z: this compound ([M+H]⁺ = 462.02) vs. Fluorodifen ([M+H]⁺ = 332.04).

- Fragmentation pattern: this compound shows Br isotopic clusters (m/z 79/81), while Fluorodifen exhibits F loss (–18 Da).

For soil/water samples, employ SPE cleanup (C18 cartridges) to reduce matrix effects .

Q. Data Analysis & Interpretation

Q. Q6. How should researchers address conflicting in vitro vs. in vivo toxicity data for this compound?

Answer: In vitro assays (e.g., Ames test) may underestimate metabolic activation. Apply a tiered approach:

Phase 1: Compare Ames test (TA98 strain ± S9) with zebrafish embryo toxicity (LC₅₀).

Phase 2: Use liver microsomes (human/rat) to identify reactive metabolites (e.g., nitroso intermediates) via UPLC-QTRAP.

Statistical analysis: Apply Fisher’s exact test for mutagenicity concordance .

Q. Q7. What statistical models best predict this compound’s bioavailability in heterogeneous agricultural soils?

Answer: Use multivariable regression incorporating:

- Predictors: Soil organic carbon (%), cation exchange capacity (meq/100g), and clay content (%).

- Response variable: Bioavailable fraction (mg/kg) measured by sequential extraction (CaCl₂ → EDTA).

Validate with AIC/BIC to avoid overfitting; R² > 0.7 indicates robust correlation .

Q. Methodological Frameworks

Q. Q8. How to formulate a FINER-compliant research question on this compound’s resistance evolution?

Answer: Apply FINER criteria:

- Feasible: "Does Lolium perenne develop cross-resistance to this compound after prolonged exposure to ACCase inhibitors?"

- Novel: Focus on non-target-site resistance (e.g., GST-mediated detoxification).

- Ethical: Use containment greenhouses to prevent gene flow.

- Relevant: Addresses herbicide resistance in no-till farming systems .

Q. Q9. What PICO elements define a clinical toxicology study on this compound exposure?

Answer:

Properties

IUPAC Name |

2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFNPKDYCLFGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041681 | |

| Record name | Bromofenoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13181-17-4 | |

| Record name | Bromofenoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofenoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.